
N,1-dibutyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N,1-dibutyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide” is a chemical compound with the CAS number 379253-58-4 . It is used for research purposes .
Molecular Structure Analysis
The molecular formula of this compound is C15H23N3O2S2 . Its molecular weight is 341.49 .Physical And Chemical Properties Analysis
The boiling point and other physical and chemical properties of this compound are not specified in the sources I found .科学的研究の応用
N,1-dibutyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide has been studied extensively for its potential use in a variety of medical applications. It has been studied for its potential to treat cancer, cardiovascular disease, and inflammation. In addition, this compound has been studied for its ability to inhibit the growth of certain bacteria and fungi, as well as its potential to act as an antioxidant.
作用機序
The exact mechanism of action of N,1-dibutyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the metabolism of carbohydrates and lipids. Additionally, this compound has been shown to have anti-inflammatory, anti-oxidant, and anti-microbial properties.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of certain bacteria and fungi. In addition, this compound has been shown to have anti-inflammatory, anti-oxidant, and anti-microbial properties. In vivo studies have demonstrated that this compound can reduce inflammation and oxidative stress in animal models.
実験室実験の利点と制限
The advantages of using N,1-dibutyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide in laboratory experiments include its stability in the presence of acids and bases, its solubility in organic solvents, and its low toxicity. Additionally, this compound is relatively inexpensive and easy to synthesize. The main limitation of using this compound in laboratory experiments is its lack of specificity, as it can interact with a variety of enzymes and other molecules.
将来の方向性
The potential therapeutic applications of N,1-dibutyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide are still being explored. Future research should focus on further elucidating the mechanism of action of this compound and identifying its specific targets. Additionally, further studies should be conducted to evaluate the safety and efficacy of this compound in clinical settings. Finally, further studies should be conducted to explore the potential of this compound as an antioxidant and anti-inflammatory agent.
合成法
The synthesis of N,1-dibutyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide involves a two-step process. In the first step, a mixture of dibutyl sulfide and 1H-1,3-benzodiazole-5-sulfonamide is heated in the presence of sodium hydroxide and an aqueous solution of sodium sulfide. The reaction is carried out at a temperature of 120-130 °C for 2-3 hours. The resulting product is then purified by recrystallization with ethanol.
Safety and Hazards
特性
IUPAC Name |
N,1-dibutyl-2-sulfanylidene-3H-benzimidazole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2S2/c1-3-5-9-16-22(19,20)12-7-8-14-13(11-12)17-15(21)18(14)10-6-4-2/h7-8,11,16H,3-6,9-10H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISGSJAPROVVUKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC2=C(C=C1)N(C(=S)N2)CCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

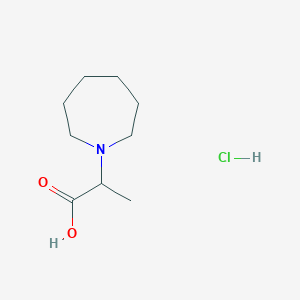
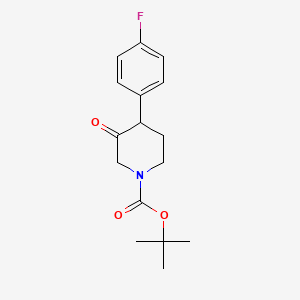

![1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid](/img/structure/B6144426.png)
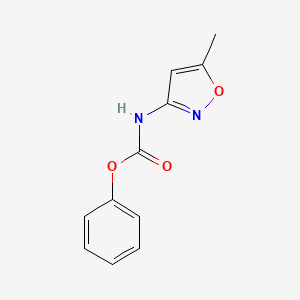
![2-chloro-N-[1-(2-methylphenyl)ethyl]acetamide](/img/structure/B6144435.png)
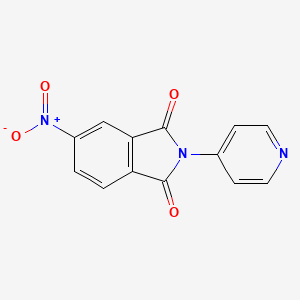

![8-methoxy-5-phenyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B6144451.png)


![2-amino-3-[(3-methylbut-2-en-1-yl)sulfanyl]propanoic acid](/img/structure/B6144480.png)
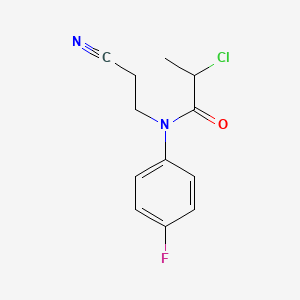
![2-[(2,3-dioxo-2,3-dihydro-1H-indol-6-yl)sulfanyl]acetic acid](/img/structure/B6144498.png)